3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid
Description
This compound belongs to the pyrrolo[3,4-b]pyrazine family, characterized by a fused bicyclic system containing a pyrrole and pyrazine ring. The pyrazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) differentiates it from pyridine-based analogues.
Properties
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-5(14)1-4-12-8(15)6-7(9(12)16)11-3-2-10-6/h2-3H,1,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWLHLZUUXQLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydropyrrole derivative with a pyrazine derivative in the presence of a strong acid or base to facilitate the cyclization process . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between the target compound and its analogues:
Key Comparisons
Heterocycle Core
- Pyrazine vs. Pyridine : The pyrazine core (two nitrogen atoms) enhances electron-deficient character compared to pyridine (one nitrogen), affecting reactivity and binding interactions. Pyrazine derivatives may exhibit stronger hydrogen-bonding capacity .
- Substituent Position: The target compound’s propanoic acid group at position 3 contrasts with the (2S)-isomer’s position 2 substitution. Stereochemistry and substituent placement influence molecular conformation and target affinity .
Physicochemical Properties
- Solubility: The phenylacetic acid derivative (CAS 96983-28-7) has reduced aqueous solubility due to its hydrophobic phenyl group, whereas the target compound’s propanoic acid group enhances solubility in polar solvents .
Biological Activity
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrrolo[3,4-b]pyrazine core with a propanoic acid moiety. Its IUPAC name is 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid. The molecular formula is with a molecular weight of 209.17 g/mol. The compound exhibits a purity of 95% and is typically stored at room temperature .
Antioxidant Properties
Research indicates that derivatives of pyrrolo compounds exhibit significant antioxidant activity . The ability to scavenge free radicals has been measured using the DPPH radical scavenging assay. For instance, studies have shown that certain derivatives can effectively reduce oxidative stress markers in vitro .
Lipoxygenase (LOX) Inhibition
The compound has been investigated for its lipoxygenase-inhibiting activity , which is crucial in inflammatory processes. In a study comparing various compounds, it was found that certain esters and amides derived from similar structures exhibited LOX inhibition comparable to established anti-inflammatory agents like nordihydroguaiaretic acid . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have suggested potential antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Further investigations are needed to characterize the spectrum of activity and determine the minimum inhibitory concentrations (MICs) against specific bacterial strains .
Case Studies
Research Findings
Recent findings highlight the importance of structural modifications to enhance biological activity. For instance:
- Esterification : Modifying the carboxylic acid group can improve pharmacokinetic properties while maintaining or enhancing biological efficacy .
- Combination Therapies : Studies suggest that combining this compound with other anti-inflammatory agents may yield synergistic effects, enhancing overall therapeutic outcomes.
Q & A
Q. What are the established synthetic routes for 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid, and what are the critical reaction parameters?
Answer: The synthesis typically involves multi-step reactions starting with pyridine-derived precursors. A common approach (Figure 1) includes:
Intermediate Formation : React pyridine or carbamate derivatives (e.g., 5-chloropyridin-2-yl) with cyclic ketones to generate pyrrolopyrazine intermediates.
Propanoic Acid Conjugation : Introduce the propanoic acid moiety via nucleophilic substitution or ester hydrolysis under basic conditions (e.g., NaOH/EtOH) .
Purification : Use column chromatography or recrystallization to isolate the final product (95% purity) .
Q. Critical Parameters :
Q. Table 1. Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| 1 | Pyridine, DMF, 70°C | 65 | |
| 2 | NaOH/EtOH, reflux | 80 | |
| 3 | Silica gel column | 95 |
Q. How is the purity of this compound assessed, and what analytical techniques are recommended?
Answer: Purity validation employs orthogonal analytical methods:
HPLC : Reverse-phase C18 column, UV detection at 254 nm; retention time compared to standards .
NMR : H/C NMR to confirm structural integrity (e.g., carbonyl peaks at δ 170–175 ppm) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H] at m/z 221.17) .
Q. Table 2. Analytical Parameters
| Technique | Detection Limit | Key Peaks/Features |
|---|---|---|
| HPLC | 0.1% impurities | Retention time: 8.2 min |
| H NMR | 95% purity | δ 2.5–3.0 ppm (propanoic acid CH2) |
| HRMS | ±0.001 Da | m/z 221.17 (C9H9N3O4) |
Advanced Research Questions
Q. What strategies resolve discrepancies in spectral data during structural confirmation?
Answer: Discrepancies (e.g., unexpected NMR splitting or MS adducts) require:
Multi-Technique Cross-Validation : Combine H NMR, C NMR, and 2D-COSY to resolve overlapping signals .
Isotopic Labeling : Use N-labeled precursors to track nitrogen positions in the pyrrolopyrazine ring .
Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Case Study : A mismatched carbonyl signal (δ 172 ppm vs. predicted 170 ppm) was resolved by identifying residual DMSO solvent via HSQC .
Q. How can computational modeling predict biological targets for this compound?
Answer:
Molecular Docking : Use AutoDock Vina to screen against targets like GABA receptors (structural analogs show Ki = 50–162 nM for GABAA subtypes) .
Pharmacophore Mapping : Align with known inhibitors (e.g., Zopiclone derivatives) to identify key hydrogen-bonding motifs .
ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = -0.5) and CYP3A4 metabolism .
Q. Table 3. Predicted Target Affinities
| Target | Docking Score (kcal/mol) | Experimental Ki (nM) |
|---|---|---|
| GABAA Rα1 | -9.2 | 50.1 |
| COX-2 | -7.8 | Not tested |
Q. What challenges arise in optimizing reaction yields for multi-step syntheses?
Answer: Key challenges include:
Intermediate Instability : The pyrrolopyrazine core degrades above 80°C; use low-temperature cyclization (40–50°C) .
Byproduct Formation : Competing amidation at the 3-position is mitigated by steric hindrance (e.g., bulky tert-butyl esters) .
Scaling Limitations : Batch-to-batch variability in Pd-catalyzed steps requires rigorous catalyst recycling protocols .
Q. Optimization Workflow :
- DoE (Design of Experiments) to map temperature vs. yield.
- In-line FTIR monitoring for real-time reaction control.
Q. How is the compound’s stability evaluated under physiological conditions?
Answer:
pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC.
Plasma Stability : Assess hydrolysis in human plasma (half-life = 2.3h suggests rapid metabolism) .
Light Sensitivity : Store in amber vials; UV-Vis shows λmax at 310 nm (photo-degradation threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
